4-(Trifluoromethyl)benzaldehyde

概述

描述

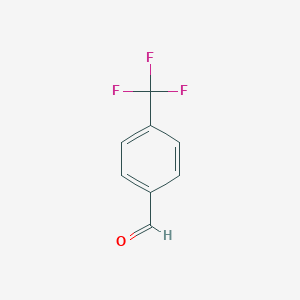

4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6), with the molecular formula C₈H₅F₃O and molecular weight 174.12 g/mol, is a fluorinated aromatic aldehyde characterized by a trifluoromethyl (-CF₃) group at the para position of the benzaldehyde ring . This electron-withdrawing substituent significantly influences its physicochemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. Another method includes the direct trifluoromethylation of benzaldehyde derivatives using reagents like sodium trifluoromethanesulfinate .

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of benzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

化学反应分析

Types of Reactions: 4-(Trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-(Trifluoromethyl)benzoic acid.

Reduction: It can be reduced to form 4-(Trifluoromethyl)benzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-(Trifluoromethyl)benzoic acid.

Reduction: 4-(Trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

科学研究应用

Synthetic Chemistry Applications

4-(Trifluoromethyl)benzaldehyde serves as a versatile reagent in organic synthesis:

- Wittig Reaction : It is utilized in the Wittig reaction for the synthesis of alkenes from aldehydes, facilitating the formation of double bonds through phosphorus ylide intermediates .

- Asymmetric Synthesis : The compound is employed in kinetic studies of asymmetric synthesis, particularly for alcohols, showcasing its utility in creating chiral compounds .

- Thiosemicarbazide Synthesis : It has been used to synthesize (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide, demonstrating its role in forming complex organic molecules .

Medicinal Chemistry Applications

The compound has shown promise in pharmaceutical applications:

- Anticancer Activity : Research indicates that derivatives of this compound can be transformed into N,N''-(Arylmethylene)bisamides with cytotoxic activity against cancer cells. This highlights its potential as a precursor for developing anticancer agents .

- Pharmaceutical Intermediates : Its role as an intermediate in various pharmaceutical syntheses underscores its importance in drug development processes .

Environmental and Biological Studies

This compound is also relevant in environmental and biological contexts:

- Human Exposome Studies : The compound has been identified in human blood, indicating exposure through environmental or occupational sources. This positions it within the broader context of human health and environmental monitoring .

Case Studies

-

Synthesis of Anticancer Agents :

- A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.

-

Kinetic Studies on Asymmetric Reactions :

- Researchers utilized this compound to explore the kinetics of asymmetric alcohol synthesis, contributing valuable data to the field of stereochemistry.

作用机制

The mechanism of action of 4-(Trifluoromethyl)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce the trifluoromethyl group into target molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

The trifluoromethyl group confers unique properties to 4-(Trifluoromethyl)benzaldehyde. Below is a detailed comparison with analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

| Compound Name | CAS Number | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 455-19-6 | -CF₃ (para) | C₈H₅F₃O | 174.12 | Strong electron-withdrawing -CF₃ group |

| 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | -O-CF₃ (para) | C₈H₅F₃O₂ | 190.12 | Ether-linked -CF₃; moderate polarity |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | 109466-87-7 | -NO₂ (ortho), -CF₃ (para) | C₈H₄F₃NO₃ | 219.12 | Electron-deficient due to -NO₂ and -CF₃ |

| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 67515-60-0 | -F (para), -CF₃ (meta) | C₈H₄F₄O | 192.11 | Halogen and -CF₃ in adjacent positions |

| 4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde | 516481-95-1 | -O-C₆H₃Cl-CF₃ (para) | C₁₄H₈ClF₃O₂ | 300.66 | Bulky aryl ether substituent |

Substituent Effects :

- Electron-Withdrawing Groups (EWGs): The -CF₃ group in this compound enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions (e.g., formation of hydrazones in acidic ethanol ). In contrast, -O-CF₃ (in 4-(Trifluoromethoxy)benzaldehyde) introduces steric hindrance and reduced electrophilicity.

Physicochemical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|---|

| This compound | Not reported | ~273 (predicted) | 1.33 (predicted) | Soluble in ethanol, DMSO, acetone |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | 41–45 | 273.8 (predicted) | 1.496 | Limited solubility in polar solvents |

| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | Not reported | Not reported | 1.52 (predicted) | Soluble in DMSO, dichloromethane |

Key Observations :

- Melting Points : Nitro-substituted derivatives (e.g., 2-Nitro-4-(trifluoromethyl)benzaldehyde) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions .

- Solubility: The parent compound’s solubility in ethanol and DMSO makes it ideal for Schlenk-type reactions, while nitro-substituted analogs require specialized solvents .

生物活性

4-(Trifluoromethyl)benzaldehyde, a compound characterized by the presence of a trifluoromethyl group attached to a benzaldehyde moiety, has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, focusing on its role as an inhibitor of cholinesterases, antimicrobial properties, and potential applications in drug development.

This compound (CAS: 455-19-6) is known for its strong electron-withdrawing trifluoromethyl group, which significantly influences its reactivity and biological interactions. The compound is typically synthesized through the oxidation of 4-(trifluoromethyl)benzoic acid or via direct fluorination methods.

1. Cholinesterase Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

- Study Findings : Research indicates that hydrazones derived from this compound exhibit dual inhibition of AChE and BuChE with IC values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE. Notably, certain derivatives showed stronger inhibition against AChE compared to BuChE, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

| Compound | AChE IC (µM) | BuChE IC (µM) |

|---|---|---|

| Hydrazone derivative 1 | 46.8 - 137.7 | 19.1 - 881.1 |

| Hydrazone derivative 2 | Stronger inhibition | Balanced inhibition |

- Mechanism : The mechanism of action involves mixed-type inhibition, which was experimentally determined for several derivatives, indicating that these compounds can bind both to the enzyme's active site and allosteric sites, affecting enzyme activity in a complex manner .

2. Antimicrobial Activity

The antimicrobial properties of compounds containing the trifluoromethyl group have also been explored. Hydrazones derived from this compound have shown activity against both Gram-positive and Gram-negative bacteria.

- Research Insights : Studies have reported that these hydrazone derivatives exhibit significant antibacterial effects, making them candidates for further development as antimicrobial agents. The structure-activity relationship (SAR) analyses suggest that modifications in the hydrazone structure can enhance antimicrobial efficacy .

3. Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound:

- Irritation Potential : The compound can cause skin irritation and may exacerbate existing dermatitis conditions upon contact. It is classified as a sensory irritant, which necessitates careful handling in laboratory settings .

Case Studies

Several case studies have highlighted the potential applications of this compound derivatives in drug discovery:

- Hydrazone Derivatives : A study focused on synthesizing hydrazones from this compound demonstrated their effectiveness as cholinesterase inhibitors with promising results in vitro. The findings suggest that these derivatives could be further explored as lead compounds in developing new treatments for neurodegenerative diseases .

- Polymer Applications : Research into biocompatible polymers incorporating trifluoromethyl groups has shown that these materials exhibit reduced protein adsorption and enhanced blood compatibility, indicating potential uses in medical devices and drug delivery systems .

常见问题

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 4-(trifluoromethyl)benzaldehyde with high purity?

A common method involves Pd-catalyzed cross-coupling under inert conditions: reacting aryl iodides with 2P-Fe₃O₄SiO₂-Pd(OAc)₂ in toluene and triethylamine . For microwave-assisted synthesis, condensation reactions with amines (e.g., 4-fluoroaniline) under controlled irradiation yield imine derivatives efficiently . Ensure inert atmosphere (argon) and monitor reaction progress via TLC or GC-MS to optimize purity (>97%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound is air-sensitive and combustible. Store under argon at ambient temperatures, away from oxidizers/reducers. Use PPE (gloves, goggles) during handling. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical consultation .

Q. What analytical techniques are critical for characterizing this compound?

Confirm structure via H/C NMR (e.g., δ ~10.0 ppm for aldehyde proton) and FTIR (C=O stretch ~1700 cm⁻¹). Purity is validated by GC-MS or HPLC (retention time ~5.2 min under standard conditions). Melting point (1–2°C) and refractive index (1.463) serve as secondary checks .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reaction kinetics in asymmetric alcohol synthesis?

The -CF₃ group enhances electrophilicity of the aldehyde, accelerating nucleophilic additions. Kinetic studies using chiral catalysts (e.g., BINOL-derived ligands) show enantioselectivity >90% in alcohol synthesis. Monitor via polarimetry or chiral HPLC .

Q. What strategies resolve contradictions in Wittig reaction yields when using this compound?

Discrepancies arise from steric hindrance and phosphine oxide byproduct interference. Optimize by using stabilized ylides (e.g., Ph₃P=CHAr) and iterative purification (silica gel chromatography). Computational modeling (DFT) predicts transition states to guide reagent selection .

Q. How can computational chemistry predict intermolecular interactions of this compound in crystal engineering?

Density Functional Theory (DFT) calculates hydrogen-bonding patterns (e.g., C=O⋯H-C interactions) and π-stacking with aromatic systems. Graph-set analysis (e.g., Etter’s rules) identifies robust supramolecular motifs, aiding co-crystal design for material science .

Q. What role does this compound play in synthesizing bioactive N,N’-(arylmethylene)bisamides?

It acts as a key electrophile in Schiff base formation. Cytotoxicity assays (e.g., MTT on HeLa cells) reveal IC₅₀ values <10 μM for bisamide derivatives. Characterize products via HRMS and X-ray crystallography to correlate structure-activity relationships .

Q. Methodological Notes

- Contradiction Management : Conflicting solubility data (1.5 g/L in water at 20°C vs. organic solvent compatibility) may reflect pH-dependent hydration. Pre-dry solvents and use sonication for homogeneous mixtures .

- Troubleshooting : Low yields in Claisen-Schmidt reactions? Replace aqueous NaOH with KOH in anhydrous acetone to minimize aldol side reactions .

属性

IUPAC Name |

4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOBZEOPTQQELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060016 | |

| Record name | Benzaldehyde, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-19-6 | |

| Record name | 4-(Trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。